Afn-1252 - 620175-39-5

Afn-1252

Catalog Number: EVT-258511
CAS Number: 620175-39-5
Molecular Formula: C22H21N3O3
Molecular Weight: 375.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AFN-1252 is a synthetic small molecule belonging to the class of naphthpyridinones. [] It functions as a selective inhibitor of the enoyl-acyl carrier protein reductase (FabI) enzyme, a key component of the type II fatty acid synthesis (FASII) pathway found in bacteria. [, , ] This pathway is essential for the production of fatty acids, crucial building blocks for bacterial cell membranes. [] By selectively targeting FabI, AFN-1252 disrupts bacterial fatty acid synthesis, leading to bacterial growth inhibition and ultimately cell death. [, ]

Synthesis Analysis

A novel and efficient palladium-catalyzed nucleomethylation of alkynes was employed as a key step for the synthesis of AFN-1252. [] This method allows for the simultaneous construction of the heteroaromatic ring and methyl group present in the molecule. Kinetic studies indicated that reductive elimination might be the rate-determining step in this synthesis. []

Molecular Structure Analysis

AFN-1252 contains a central amide group connecting a naphthyridinone ring and a substituted phenyl ring. [] Crystal structures of AFN-1252 bound to FabI from various organisms, including Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii, and Burkholderia pseudomallei, have provided detailed insights into its binding interactions. [, , , , , , ] The naphthyridinone moiety forms hydrogen bonds with the 2′-hydroxyl group of the nicotinamide ribose and the Tyr156 side chain, while the phenyl ring occupies the hydrophobic pocket of the substrate-binding site. [, ]

Chemical Reactions Analysis

AFN-1252 specifically interacts with the NADH-bound form of FabI, forming a ternary complex. [, , ] The binding of AFN-1252 involves a two-step slow-onset mechanism characterized by initial binding followed by slow isomerization to a tighter complex. [] Substitution patterns on the molecule can modulate the association and dissociation rates, influencing the residence time and ultimately affecting its pharmacokinetic properties. [, ]

Mechanism of Action

AFN-1252 exerts its antibacterial activity by selectively inhibiting the FabI enzyme in bacteria. [, , ] FabI is responsible for catalyzing the final step in the bacterial FASII pathway, which is crucial for synthesizing fatty acids essential for bacterial membrane construction. [, ] Binding of AFN-1252 to FabI prevents the enzyme from reducing trans-2-enoyl-ACP, effectively halting fatty acid biosynthesis. [, ] This disruption of the FASII pathway leads to a decrease in bacterial growth and ultimately cell death. [, ]

Applications
  • Targeting Specific Pathogens: AFN-1252 exhibits potent antibacterial activity against various Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-susceptible Staphylococcus aureus (MSSA), and coagulase-negative staphylococci (CoNS). [, , , , , ] This specificity makes it a promising candidate for treating staphylococcal infections, particularly those caused by multidrug-resistant strains.

  • Minimizing Microbiome Disturbance: Unlike broad-spectrum antibiotics, AFN-1252's pathogen-selective nature minimizes disruptions to the gut microbiome. [, ] This property is crucial as microbiome disturbances can lead to various adverse health outcomes.

  • Overcoming Antibiotic Resistance Mechanisms: Studies have shown that AFN-1252 can enhance the activity of daptomycin against Staphylococcus aureus. [] Daptomycin's effectiveness can be compromised by S. aureus releasing phospholipid decoys that sequester and inactivate the antibiotic. AFN-1252 effectively blocks this decoy production, thereby restoring daptomycin's efficacy. []

  • Exploring Novel Therapeutic Targets: Research using AFN-1252 has revealed the essential role of FASII in the intracellular growth of pathogens such as Listeria monocytogenes and Chlamydia trachomatis. [, ] These findings validate FabI as a viable therapeutic target against these pathogens.

  • Understanding Fatty Acid Utilization in Bacteria: Studies utilizing AFN-1252 have shed light on the intricate mechanisms of fatty acid utilization by bacteria such as Neisseria and S. aureus. [, , ] These studies demonstrate that while some bacteria can incorporate exogenous fatty acids, inhibiting their endogenous FASII pathway with AFN-1252 still proves to be an effective antibacterial strategy.

Future Directions
  • Expanding the Spectrum of Activity: Research is underway to modify AFN-1252 using the eNTRy rules to improve its penetration into Gram-negative bacteria, expanding its potential applications beyond Gram-positive pathogens. [, ]

  • Developing Combination Therapies: Exploring the synergistic effects of AFN-1252 with other antibiotics could lead to more effective treatments, particularly against multidrug-resistant pathogens. []

  • Optimizing Pharmacokinetic Properties: Further research is needed to refine the structure of AFN-1252 to optimize its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. []

Triclosan

Compound Description: Triclosan is a broad-spectrum antibacterial agent that also targets the enoyl-acyl carrier protein reductase (FabI) enzyme, which is essential for bacterial fatty acid biosynthesis. []

Relevance: Triclosan shares a similar mechanism of action with AFN-1252, but AFN-1252 exhibits a higher selectivity for staphylococcal FabI. [, ] Some bacterial strains resistant to AFN-1252 remain susceptible to triclosan, highlighting differences in their binding interactions with the FabI enzyme. []

Debio 1450

Compound Description: Debio 1450 is the prodrug of AFN-1252. [, ] It is metabolized in vivo to release the active compound, AFN-1252.

Relevance: Debio 1450 represents a pro-drug strategy for delivering AFN-1252, potentially improving its pharmacokinetic properties. [, ]

6DNM

Compound Description: 6DNM is a DNA gyrase inhibitor that primarily exhibits activity against Gram-positive bacteria. []

Relevance: Like AFN-1252, 6DNM initially lacked activity against Gram-negative bacteria. The application of "eNTRy rules" to enhance compound accumulation successfully expanded the spectrum of 6DNM to include Gram-negative pathogens, suggesting this approach could be applied to AFN-1252 as well. []

Ribocil C

Compound Description: Ribocil C is an antibacterial compound that targets the FMN riboswitch, a genetic regulatory element involved in bacterial metabolism. []

Relevance: Ribocil C, similar to AFN-1252, exhibited a Gram-positive-specific spectrum of activity. Application of the "eNTRy rules" successfully enhanced its accumulation in Gram-negative bacteria, suggesting a potential strategy for broadening the activity of AFN-1252. []

Properties

CAS Number

620175-39-5

Product Name

Afn-1252

IUPAC Name

(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C22H21N3O3/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26)/b10-7+

InChI Key

QXTWSUQCXCWEHF-JXMROGBWSA-N

SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3

Solubility

Soluble in DMSO

Synonyms

AFN-1252; AFN 1252; AFN1252; AFN-12520000; API-1252; Debio-1452; AFN12520000; API1252; Debio1452.

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3

Isomeric SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)CC4)N=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.